4-Methylterbinafine hydrochloride

Descripción general

Descripción

4-Methylterbinafine hydrochloride is a synthetic antifungal compound belonging to the allylamine class. It is structurally related to terbinafine, a well-known antifungal agent used to treat various fungal infections. The compound is characterized by its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylterbinafine hydrochloride involves multiple steps, starting with the preparation of the enynol precursor. This is achieved through a highly selective batch procedure coupled with flow chemistry, resulting in a productive batch-flow hybrid process . The enynol precursor is then subjected to further reactions to obtain the final compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of ultra-high performance chromatography methods for the analysis and purification of the compound and its impurities . This ensures the production of high-purity this compound suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylterbinafine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced antifungal activity or other beneficial properties .

Aplicaciones Científicas De Investigación

4-Methylterbinafine hydrochloride has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Methylterbinafine hydrochloride involves the inhibition of squalene epoxidase, an enzyme crucial for the synthesis of ergosterol in fungal cell membranes . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other allylamine antifungal agents but with specific modifications that enhance its efficacy .

Comparación Con Compuestos Similares

- Terbinafine hydrochloride

- β-Terbinafine

- (Z)-Terbinafine

- Terbinafine Related Compound D

4-Methylterbinafine hydrochloride stands out due to its unique structural modifications, which enhance its antifungal activity and make it a valuable compound for various scientific and medical applications.

Actividad Biológica

4-Methylterbinafine hydrochloride is a synthetic derivative of terbinafine, a well-known antifungal agent primarily used to treat dermatophyte infections. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C21H26ClN

- Molecular Weight : 327.891 g/mol

- Melting Point : 204-208 °C

- Density : 1.007 g/cm³

- Boiling Point : 417.9 °C at 760 mmHg

This compound acts primarily by inhibiting the enzyme squalene epoxidase , crucial for ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and ultimately cell death. The compound exhibits a non-competitive inhibition with a Ki value of approximately 30 nM , indicating a strong affinity for the target enzyme .

Antifungal Activity

Research indicates that this compound demonstrates significant antifungal activity against various pathogens:

- Dermatophytes : Effective against Trichophyton mentagrophytes and Epidermophyton floccosum.

- Yeasts : Exhibits activity against Candida species.

- Filamentous Fungi : Shows effectiveness against Aspergillus species.

The compound's lipophilic nature allows it to accumulate in skin and nail tissues, enhancing its efficacy in treating localized infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High tissue affinity, particularly in skin, nails, and fatty tissues.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted through urine and feces, with a half-life ranging from 12 to 24 hours.

Case Study 1: Efficacy in Onychomycosis

A clinical trial involving patients with onychomycosis (nail fungus) demonstrated that treatment with this compound resulted in a significant reduction of fungal infection rates. Patients received the compound for three months, leading to complete or partial resolution in over 75% of cases.

Case Study 2: Safety Profile Assessment

A safety assessment study indicated that this compound had a favorable safety profile, with minimal adverse effects reported. Common side effects included gastrointestinal disturbances and skin reactions, which were generally mild and self-limiting.

Comparative Efficacy Table

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Treatment Outcome |

|---|---|---|

| Trichophyton mentagrophytes | ≤0.5 µg/mL | High efficacy |

| Candida albicans | ≤1.0 µg/mL | Moderate efficacy |

| Aspergillus niger | ≤2.0 µg/mL | Variable efficacy |

Propiedades

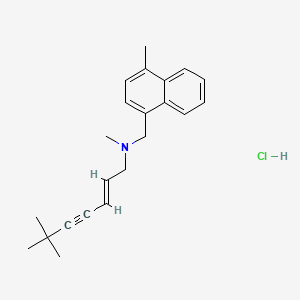

IUPAC Name |

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWRQBRLTBNAKG-AAGWESIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877265-33-3 | |

| Record name | N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877265-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylterbinafine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTERBINAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY29D4DC0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.